(R)-1-(p-Tolyl)ethanamine hydrochloride
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Overview
Description
®-1-(p-Tolyl)ethanamine hydrochloride is a chiral amine compound that is often used in the synthesis of various pharmaceuticals and fine chemicals. It is characterized by the presence of a tolyl group attached to the ethanamine backbone, with the hydrochloride salt form enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(p-Tolyl)ethanamine hydrochloride typically involves the reduction of the corresponding ketone, ®-1-(p-Tolyl)ethanone, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of ®-1-(p-Tolyl)ethanamine hydrochloride may involve catalytic hydrogenation of the corresponding nitrile or imine intermediates. This method is advantageous due to its scalability and efficiency. The use of chiral catalysts can also ensure the enantiomeric purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-(p-Tolyl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted amines or amides.
Scientific Research Applications
®-1-(p-Tolyl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various chiral compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ®-1-(p-Tolyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(p-Tolyl)ethanamine hydrochloride
- 1-(p-Tolyl)ethanamine
- 1-(p-Tolyl)ethanol
Uniqueness
®-1-(p-Tolyl)ethanamine hydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its biological activity. This makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals, where the stereochemistry can significantly impact the drug’s efficacy and safety.
Properties
IUPAC Name |
(1R)-1-(4-methylphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-7-3-5-9(6-4-7)8(2)10;/h3-6,8H,10H2,1-2H3;1H/t8-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWBCLYSNFCQGQ-DDWIOCJRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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